molecular formula C10H13ClFN5O4S B1222126 Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso- CAS No. 81068-96-4

Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-

Cat. No.: B1222126
CAS No.: 81068-96-4
M. Wt: 353.76 g/mol
InChI Key: PDHDKLAKLKCEPQ-UHFFFAOYSA-N
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Description

“Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-” is a complex organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex urea derivatives typically involves multiple steps, including the introduction of functional groups and the formation of the urea linkage. Common synthetic routes may involve:

    Nitration and Reduction: Introducing nitroso groups through nitration followed by reduction.

    Alkylation: Introducing alkyl groups through alkylation reactions.

    Cyclization: Forming the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can modify the nitroso group.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts or intermediates in organic synthesis.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Biological Probes: Used in studying biological pathways.

Medicine

    Drug Development: Potential candidates for anticancer or antiviral drugs.

    Diagnostics: Used in diagnostic assays.

Industry

    Agriculture: Potential use in the development of pesticides or herbicides.

    Polymer Industry: Used in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Urea Derivatives: Such as thiourea or methylurea.

    Pyrimidine Derivatives: Such as fluorouracil or cytosine.

    Nitroso Compounds: Such as nitrosourea or nitrosoguanidine.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs. The presence of the fluoro, chloroethyl, and nitroso groups, along with the pyrimidine ring, makes it a versatile compound for various applications.

Properties

CAS No.

81068-96-4

Molecular Formula

C10H13ClFN5O4S

Molecular Weight

353.76 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylsulfanylethyl]-1-nitrosourea

InChI

InChI=1S/C10H13ClFN5O4S/c1-22-7(4-13-9(19)17(15-21)3-2-11)16-5-6(12)8(18)14-10(16)20/h5,7H,2-4H2,1H3,(H,13,19)(H,14,18,20)

InChI Key

PDHDKLAKLKCEPQ-UHFFFAOYSA-N

SMILES

CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F

Canonical SMILES

CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F

81068-96-4

Synonyms

B 3839
B-3839
Urea, N-(2-chloroethyl)-N'-(2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-(methylthio)ethyl)-N-nitroso-

Origin of Product

United States

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